3-(2-Methylphenoxy)benzylamine Hydrochloride (CAS 1172985-31-7): A Technical Guide to Its Chemical Properties and Synthetic Applications
3-(2-Methylphenoxy)benzylamine Hydrochloride (CAS 1172985-31-7): A Technical Guide to Its Chemical Properties and Synthetic Applications
Executive Summary
In the landscape of modern medicinal chemistry and agrochemical development, the strategic selection of molecular building blocks dictates the success of downstream lead optimization. 3-(2-Methylphenoxy)benzylamine hydrochloride (CAS 1172985-31-7) is a highly versatile, pre-organized pharmacophore precursor[1]. Characterized by a diaryl ether linkage and a primary amine handle, this compound is uniquely suited for synthesizing libraries of central nervous system (CNS) agents, enzyme inhibitors, and novel agrochemicals[1],[2].
This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic utility in drug discovery, and field-proven experimental protocols for its integration into complex molecular scaffolds.
Physicochemical Profiling & Structural Analysis
Understanding the baseline properties of this hydrochloride salt is critical for optimizing reaction conditions, particularly regarding solubility and pH-dependent phase partitioning.
Quantitative Data Summary
| Property | Value / Description |
| CAS Number | 1172985-31-7[1] |
| IUPAC Name | (3-(2-methylphenoxy)phenyl)methanamine hydrochloride[2] |
| Molecular Formula | C₁₄H₁₅NO · HCl (C₁₄H₁₆ClNO)[1] |
| Molecular Weight | 249.74 g/mol [1], |
| Appearance | Off-white solid[1] |
| Purity Standard | ≥ 98% (HPLC)[1] |
| Storage Conditions | 0–8°C (Protects against slow oxidative degradation)[1] |
| PubChem CID | 17749858[1] |
Structural Causality: The hydrochloride salt form ensures long-term benchtop stability and high solubility in polar protic solvents (e.g., methanol, water). However, for nucleophilic substitution or coupling reactions, the primary amine must be liberated (free-based) to expose its lone pair. The ortho-methyl group on the phenoxy ring introduces steric bulk, which restricts the rotational freedom of the diaryl ether bond, locking the molecule into a specific conformational space that is highly favorable for target binding[3].
Mechanistic Role in Drug Discovery
The phenoxybenzylamine scaffold is a privileged structure in medicinal chemistry. Derivatives of this class have demonstrated profound efficacy in inhibiting viral proteases (such as HCV NS3/4a), modulating cyclin-dependent kinases (e.g., CDK4/cyclin D1)[3], and targeting zinc plasmodial aminopeptidases (PfA-M1) for antimalarial therapies[4].
The Pharmacophore Model
When 3-(2-methylphenoxy)benzylamine is incorporated into a larger drug molecule, it provides three distinct interaction zones:
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The Amine/Amide Handle: Serves as a hydrogen bond donor/acceptor[3].
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The Benzyl Ring: Facilitates π−π stacking with aromatic residues (e.g., Tyrosine, Phenylalanine) in the receptor pocket.
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The 2-Methylphenoxy Group: Acts as a lipophilic anchor, driving the molecule into deep, hydrophobic sub-pockets of target enzymes[4].
Conceptual binding model of the phenoxybenzylamine pharmacophore within target enzyme pockets.
Synthetic Workflows & Experimental Protocols
To utilize CAS 1172985-31-7 effectively, researchers must first convert the stable hydrochloride salt into its reactive free base, followed by covalent attachment to the desired scaffold.
Workflow Visualization
Workflow for the derivatization of 3-(2-methylphenoxy)benzylamine hydrochloride into bioactive scaffolds.
Protocol 1: Free-Basing the Hydrochloride Salt
Self-Validating System: The success of this step is visually confirmed by phase separation and analytically validated by the pH of the aqueous layer.
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Preparation: Suspend 1.0 equivalent (e.g., 250 mg, ~1.0 mmol) of 3-(2-methylphenoxy)benzylamine hydrochloride in 10 mL of Dichloromethane (DCM).
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Alkalinization: Slowly add 10 mL of 1M aqueous NaOH.
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Causality: The pKa of the primary amine is approximately 9.5. Using 1M NaOH (pH ~14) ensures complete deprotonation, driving the highly lipophilic free base into the DCM layer.
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Extraction: Stir vigorously for 15 minutes. Transfer to a separatory funnel and collect the lower organic (DCM) layer. Extract the aqueous layer with an additional 2 x 5 mL of DCM.
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Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine as a viscous oil.
Protocol 2: HATU-Mediated Amide Coupling
Causality: HATU is selected over traditional EDC/NHS coupling agents because it forms a highly reactive 7-azabenzotriazole active ester. This is crucial for driving the reaction to completion rapidly, minimizing the risk of epimerization if the carboxylic acid partner contains chiral centers.
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Activation: Dissolve 1.1 equivalents of the target carboxylic acid and 1.2 equivalents of HATU in anhydrous N,N-Dimethylformamide (DMF) (5 mL/mmol).
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Base Addition: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 10 minutes at room temperature to form the active ester.
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Coupling: Add 1.0 equivalent of the 3-(2-methylphenoxy)benzylamine free base (from Protocol 1) dissolved in a minimal amount of DMF.
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Monitoring: Stir at room temperature for 2–4 hours. Monitor via LC-MS.
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Validation: The reaction is complete when the peak corresponding to the free amine ( m/z 214.1 [M+H]+ ) disappears.
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Workup: Quench with saturated aqueous NaHCO₃, extract with Ethyl Acetate, wash the organic layer with brine (to remove DMF), dry, and purify via flash chromatography or Prep-HPLC.
Analytical Validation Standards
To ensure scientific integrity and trustworthiness of the synthesized intermediates, rigorous analytical validation is required:
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LC-MS Analysis: The intact hydrochloride salt will not show the HCl mass in positive ion mode. Look for the [M+H]+ peak of the free base at m/z 214.1 .
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¹H NMR (DMSO-d6 or CDCl₃):
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The methylene protons ( −CH2−NH2 ) typically appear as a singlet or broad multiplet around 3.8–4.0 ppm.
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The ortho-methyl group on the phenoxy ring will present as a distinct sharp singlet integrating to 3 protons near 2.2 ppm.
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The complex aromatic region (8 protons) will span 6.8–7.4 ppm, confirming the diaryl ether system.
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Cross-Disciplinary Applications
Beyond medicinal chemistry, the unique thermal stability and structural properties of 3-(2-methylphenoxy)benzylamine hydrochloride make it highly valuable across other scientific domains:
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Material Science: The compound is utilized as a monomeric additive in specialized polymer formulations. The bulky diaryl ether group disrupts polymer chain packing, which can improve the thermal stability and mechanical flexibility of advanced coatings and adhesives[2].
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Agricultural Chemistry: Phenoxybenzylamines are well-documented precursors in the synthesis of pyrethroid-like insecticides and novel agrochemicals. The lipophilicity of the phenoxy group enhances penetration through the insect cuticle, offering a targeted approach to crop protection[1],[2].
References
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National Institutes of Health (PMC). "Structural and functional analysis of cyclin D1 reveals p27 and substrate inhibitor binding requirements." NIH. Available at: [Link]
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American Chemical Society (ACS). "Novel Selective Inhibitors of the Zinc Plasmodial Aminopeptidase PfA-M1 as Potential Antimalarial Agents." Journal of Medicinal Chemistry. Available at: [Link]
